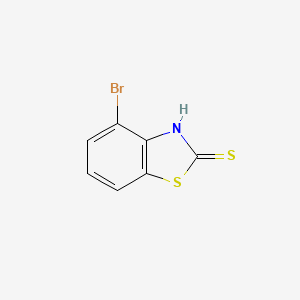
4-Bromo-2-mercaptobenzothiazole
Overview
Description
4-Bromo-2-mercaptobenzothiazole (4-BBT) is an organic compound with a sulfur-containing thiazole ring. It is a versatile organic molecule that has been used in a variety of applications, ranging from chemical synthesis to medical research. 4-BBT has been extensively studied for its potential applications in the fields of organic synthesis, biochemistry, and pharmacology.
Scientific Research Applications
Antimicrobial Applications
4-Bromo-2-mercaptobenzothiazole, a derivative of 2-mercaptobenzothiazole (MBT), has been studied for its antimicrobial properties. Research conducted by Kuznetsova et al. (2017) explored the antibacterial effects of MBT, particularly when immobilized in a layered double hydroxide (LDH) structure. This study suggests potential applications in antifouling and anticorrosion coatings, demonstrating the compound's relevance in bioactive material development (Kuznetsova et al., 2017).
Enzyme Inhibition
Palmer and Roberts (1967) investigated MBT's role as an inhibitor of banana polyphenoloxidase. This study found that MBT significantly delays substrate oxidation, suggesting its utility in biochemical research and food preservation (Palmer & Roberts, 1967).
Biological and Industrial Applications
A comprehensive review by Azam and Suresh (2012) highlighted the diverse biological and industrial applications of 2-mercaptobenzothiazole derivatives. These compounds exhibit a range of activities, including antimicrobial, antifungal, and enzyme inhibitory effects, underscoring their potential in pharmacological and industrial applications (Azam & Suresh, 2012).
Synthesis and Chemical Applications
Wu et al. (2012) focused on the synthesis and reactions of 2-mercaptobenzothiazole, including its role in the vulcanization of rubber and as a component in the Julia olefination reaction. This review provides insight into the compound's chemical versatility and industrial significance (Wu et al., 2012).
Corrosion Inhibition
Studies have also investigated the role of MBT in corrosion inhibition. Zheludkevich et al. (2005) and Finšgar & Merl (2014) explored its effectiveness in protecting metals like aluminum and copper, particularly in chloride solutions. These findings are relevant for materials science and engineering applications (Zheludkevich et al., 2005), (Finšgar & Merl, 2014).
Heavy Metal Sorption
Filho et al. (1995) reported the use of 2-mercaptobenzothiazole-loaded clay for the sorption and preconcentration of heavy metals like Hg(II) and Pb(II) from aqueous solutions. This application is significant for environmental remediation and waste management (Filho et al., 1995).
Future Directions
Benzothiazoles, including 2-mercapto substituted benzothiazoles, are biologically active and industrially demanded compounds . They are considered as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . Future research on these compounds should focus on their potential applications in new fields, such as nanotechnology and biotechnology, as well as on improving their solubility in water and other aqueous samples.
Mechanism of Action
Target of Action
4-Bromo-2-mercaptobenzothiazole, a derivative of 2-mercaptobenzothiazole, exhibits its biological activity by interacting with several targets. These include dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .
Mode of Action
The compound interacts with its targets, leading to a series of biochemical changes. For instance, it inhibits the activity of enzymes like dihydroorotase and DNA gyrase, which are crucial for bacterial DNA replication . This inhibition disrupts the normal functioning of these enzymes, leading to the death of the bacteria.
Biochemical Pathways
The interaction of this compound with its targets affects various biochemical pathways. For instance, the inhibition of dihydroorotase disrupts the pyrimidine synthesis pathway, while the inhibition of DNA gyrase affects the DNA replication process . These disruptions in the biochemical pathways lead to the bactericidal effect of the compound.
Result of Action
The primary result of the action of this compound is its antibacterial activity. By inhibiting crucial enzymes and disrupting biochemical pathways, it causes the death of bacteria . This makes it a potential candidate for the development of new antibacterial drugs.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pH levels can affect the compound’s solubility and therefore its bioavailability Additionally, the presence of other substances in the environment, such as proteins or other chemicals, could potentially interact with the compound and affect its action
Biochemical Analysis
Biochemical Properties
4-Bromo-2-mercaptobenzothiazole plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as acyl coenzyme A cholesterol acyltransferase and monoamine oxidase . These interactions are typically inhibitory, affecting the enzyme’s activity and subsequently altering the biochemical pathways in which these enzymes are involved.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress responses and apoptosis . Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity. This inhibition can lead to a cascade of molecular events, including changes in gene expression and enzyme activity . The compound’s ability to form stable complexes with metal ions also contributes to its inhibitory effects on enzymes that require metal cofactors for their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including sustained inhibition of enzyme activity and alterations in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can inhibit specific enzymes without causing significant toxicity. At higher doses, it can lead to toxic effects, including oxidative stress and apoptosis . These adverse effects are dose-dependent and highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes. It affects the metabolic flux by inhibiting enzymes involved in key metabolic processes, such as lipid metabolism and oxidative phosphorylation . These interactions can lead to changes in metabolite levels and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific biomolecules.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is often found in the cytoplasm and mitochondria, where it can interact with enzymes and other biomolecules . The compound’s localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell.
Properties
IUPAC Name |
4-bromo-3H-1,3-benzothiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS2/c8-4-2-1-3-5-6(4)9-7(10)11-5/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIJVNGILLYJHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40600346 | |
| Record name | 4-Bromo-1,3-benzothiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40600346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083181-41-2 | |
| Record name | 4-Bromo-2(3H)-benzothiazolethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1083181-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1,3-benzothiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40600346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1,3-benzothiazole-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


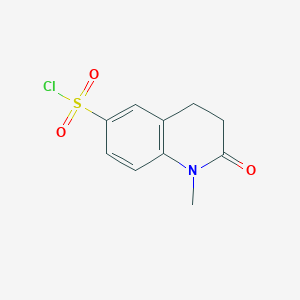
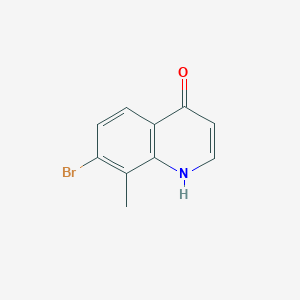
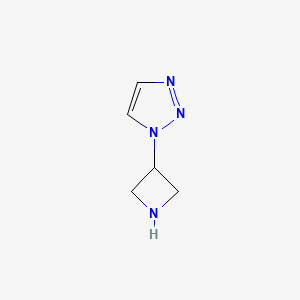
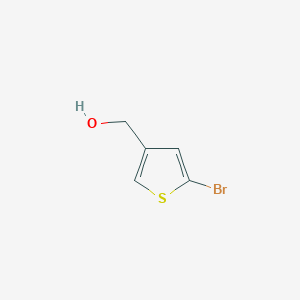



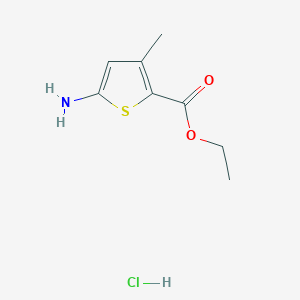
![[1-(2-Aminoethyl)piperidin-4-yl]methanol](/img/structure/B1288255.png)
![5-(1H-Benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride](/img/structure/B1288257.png)




